Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside
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Description
Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside is a useful research compound. Its molecular formula is C20H35NO13S and its molecular weight is 529.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Carbomethoxyethylthioethyl 2-acetamido-2-deoxy-4-O-(B-D-galactopyranosyl)-B-D-glucopyranoside is the pro-inflammatory cytokines in human bronchial epithelial cell lines . These cytokines play a crucial role in the immune response and inflammation, and their inhibition can be beneficial in treating inflammatory conditions .
Mode of Action
This compound interacts with its targets by inhibiting the production of pro-inflammatory cytokines . This results in a decrease in inflammation and can be helpful in treating inflammatory conditions .
Biochemical Pathways
The compound is involved in various biological processes related to cell adhesion and signaling . By inhibiting pro-inflammatory cytokines, it can affect the biochemical pathways related to inflammation and immune response .
Pharmacokinetics
The compound can be analyzed using high-performance liquid chromatography (hplc), which separates molecules based on their chemical properties
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of pro-inflammatory cytokines in human bronchial epithelial cell lines . This can result in a decrease in inflammation, which may be beneficial in treating inflammatory conditions .
Properties
IUPAC Name |
methyl 3-[2-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyethylsulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO13S/c1-9(24)21-13-15(27)18(34-20-17(29)16(28)14(26)10(7-22)32-20)11(8-23)33-19(13)31-4-6-35-5-3-12(25)30-2/h10-11,13-20,22-23,26-29H,3-8H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTZBTNFTFOSAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCSCCC(=O)OC)CO)OC2C(C(C(C(O2)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO13S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407769 |
Source
|
Record name | AC1NNL9N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87019-31-6 |
Source
|
Record name | AC1NNL9N | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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